Enterobactin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

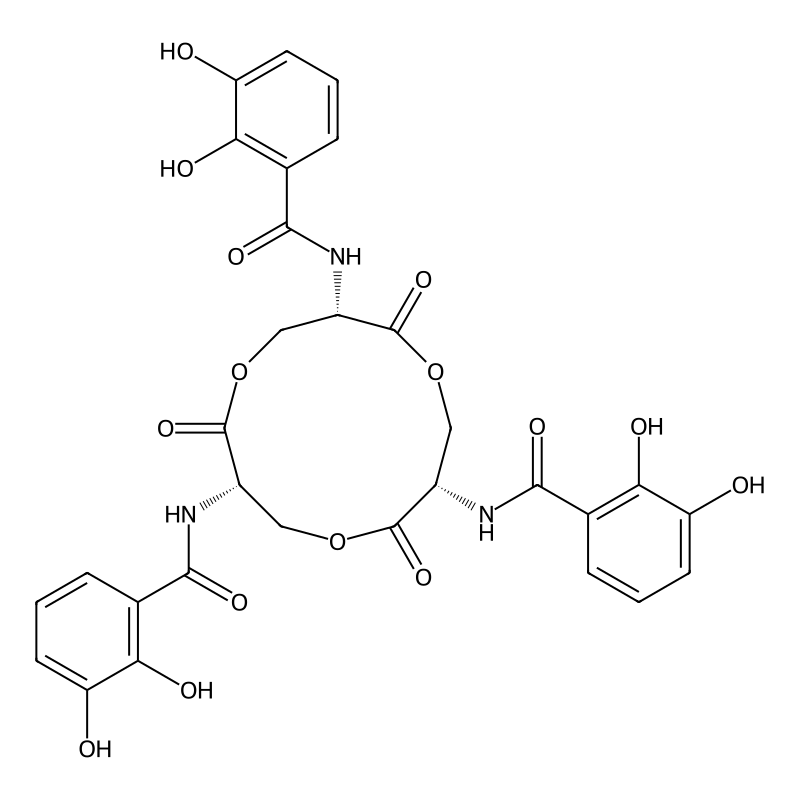

Enterobactin (CAS 28384-96-5) is a naturally occurring, cyclic tricatecholate siderophore produced by Gram-negative bacteria, renowned as the strongest known iron(III) chelator. Featuring a cyclic triserine lactone backbone that preorganizes three catecholate arms, it achieves an optimal hexadentate octahedral coordination geometry for ferric iron. In procurement and industrial research, enterobactin is utilized not merely as a standard for microbial iron-transport assays, but as a critical precursor for "Trojan horse" siderophore-drug conjugates designed to bypass the outer membrane permeability barriers of Gram-negative pathogens. Its unparalleled thermodynamic stability and specific recognition by bacterial outer-membrane receptors (e.g., FepA) make it an indispensable material for targeted antimicrobial development, high-affinity iron depletion studies, and competitive chelation assays[1].

Substituting enterobactin with synthetic chelators like EDTA or clinically approved siderophores like deferoxamine (DFO) fundamentally compromises assay integrity and targeted drug delivery. While EDTA is inexpensive and widely used, it lacks the specific structural motifs required for active transport via bacterial siderophore receptors, rendering it useless for "Trojan horse" antibiotic strategies. Furthermore, generic chelators and hydroxamate-based siderophores like DFO exhibit significantly lower thermodynamic stability and slower chelation kinetics. In competitive physiological environments or in vitro assays, DFO fails to outcompete host iron-binding proteins efficiently and takes exponentially longer to deplete labile iron pools. Consequently, for applications requiring rapid iron starvation, receptor-mediated cellular uptake, or the displacement of tightly bound iron, enterobactin’s preorganized triscatecholate architecture provides a kinetic and thermodynamic advantage that generic alternatives cannot replicate[1].

Unmatched Thermodynamic Stability for Iron(III) Sequestration

Enterobactin possesses the highest known formation constant for ferric iron among all natural and synthetic chelators. Its preorganized cyclic trilactone backbone and three catecholate groups yield a formation constant (Kf) of 10^52 M^-1. In contrast, standard synthetic chelators such as EDTA exhibit a significantly lower affinity for Fe(III), with a Kf of approximately 10^25 M^-1. This 27-order-of-magnitude difference ensures that enterobactin can quantitatively sequester iron even in highly competitive, iron-restricted environments where generic chelators fail [1].

| Evidence Dimension | Ferric Iron (Fe3+) Formation Constant (Kf) |

| Target Compound Data | Enterobactin: 10^52 M^-1 |

| Comparator Or Baseline | EDTA: ~10^25 M^-1 |

| Quantified Difference | 27 orders of magnitude higher affinity |

| Conditions | Aqueous solution, thermodynamic equilibrium |

Guarantees complete iron sequestration in competitive physiological assays and prevents premature metal release in targeted delivery systems.

Accelerated Iron Depletion Kinetics vs. Deferoxamine

In time-dependent Chrome Azurol S (CAS) liquid assays, enterobactin demonstrates vastly superior chelation kinetics compared to the clinically approved hydroxamate siderophore deferoxamine (DFO). At equimolar concentrations (25 µM), enterobactin achieves 90% iron chelation within 3 hours. Conversely, DFO acts much more slowly, reaching only 60% chelation at 12 hours and 70% after 24 hours. This rapid sequestration capability makes enterobactin the preferred agent for inducing acute iron starvation in cell culture models[1].

| Evidence Dimension | Iron Chelation Rate (25 µM concentration) |

| Target Compound Data | Enterobactin: 90% chelation at 3 hours |

| Comparator Or Baseline | Deferoxamine (DFO): 70% chelation at 24 hours |

| Quantified Difference | Significantly faster and more complete chelation (90% in 3h vs 70% in 24h) |

| Conditions | Liquid Chrome Azurol S (CAS) competition assay |

Essential for protocols requiring rapid and near-complete depletion of labile iron pools in vitro.

Receptor-Mediated Overcoming of Gram-Negative Permeability Barriers

Enterobactin serves as a highly efficient targeting vector for delivering antibiotics into Gram-negative bacteria via the FepA outer-membrane transporter. When ampicillin or amoxicillin is conjugated to an enterobactin scaffold (Ent-Amp/Amx), the minimum inhibitory concentration (MIC) against uropathogenic Escherichia coli CFT073 is reduced by 1000-fold compared to the unmodified parent antibiotics. This massive enhancement in potency demonstrates enterobactin's critical utility as a precursor for overcoming intrinsic outer-membrane resistance mechanisms [1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against E. coli CFT073 |

| Target Compound Data | Enterobactin-Ampicillin Conjugate |

| Comparator Or Baseline | Unmodified Ampicillin |

| Quantified Difference | 1000-fold decrease in MIC |

| Conditions | In vitro antimicrobial susceptibility testing under iron-limited conditions |

Validates enterobactin as an essential precursor for developing targeted antimicrobials against multidrug-resistant Gram-negative pathogens.

Pathogen-Selective Delivery of Heavy-Metal Cytotoxins

Enterobactin can repurpose non-selective mammalian cytotoxins into pathogen-selective antimicrobials. Conjugation of a Pt(IV) prodrug to enterobactin (l-Ent-Pt(IV)) results in a ≥10-fold increase in platinum accumulation within E. coli compared to unmodified cisplatin. Simultaneously, the conjugate reduces platinum uptake in human embryonic kidney (HEK293T) cells by approximately 9-fold compared to cisplatin. This dual action—enhancing bacterial uptake via siderophore machinery while restricting mammalian cell permeability—highlights enterobactin's value in targeted heavy-metal drug design [1].

| Evidence Dimension | Cellular Platinum Uptake |

| Target Compound Data | l-Ent-Pt(IV) Conjugate |

| Comparator Or Baseline | Unmodified Cisplatin |

| Quantified Difference | ≥10-fold higher in E. coli; ~9-fold lower in human HEK293T cells |

| Conditions | ICP-MS quantification of cellular Pt after 30 min (E. coli) or 6 h (HEK293T) incubation |

Provides a quantifiable mechanism for reducing off-target mammalian toxicity while maximizing antimicrobial payload delivery.

Precursor Scaffold for Siderophore-Drug Conjugates (Trojan Horse Therapeutics)

Directly leveraging its ability to reduce MICs by 1000-fold compared to parent antibiotics, enterobactin is the premier scaffold for conjugating β-lactams, fluoroquinolones, or heavy-metal prodrugs to bypass Gram-negative outer membrane barriers via TonB-dependent receptors [1].

Rapid Iron Depletion in Cellular and Biochemical Assays

Based on its validated capacity to chelate 90% of available iron within 3 hours, enterobactin is the optimal choice for inducing acute iron starvation in mammalian cell cultures or studying labile iron pool dynamics, significantly outperforming slow-acting alternatives like DFO [2].

Thermodynamic Standard for Microbial Iron Transport Studies

Given its absolute formation constant of 10^52 M^-1, enterobactin serves as the ultimate thermodynamic benchmark in competitive chelation assays and studies characterizing bacterial FepA receptor binding mechanisms [3].

References

- [1] Zheng, T., & Nolan, E. M. (2014). Enterobactin-Mediated Delivery of β-Lactam Antibiotics Enhances Antibacterial Activity against Pathogenic Escherichia coli. J. Am. Chem. Soc., 136(27), 9677-9691.

- [2] Saha, P., et al. (2019). Enterobactin, an Iron Chelating Bacterial Siderophore, Arrests Cancer Cell Proliferation. Journal of Cancer / PMC6590055.

- [3] Gehring, A. M., et al. (1998). Enterobactin Biosynthesis in Escherichia coli: Isochorismate Lyase (EntB) Is a Bifunctional Enzyme. Biochemistry, 37(8), 2648-2659.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Odor

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

9001-98-3

Wikipedia

Use Classification

Methods of Manufacturing

OBTAINED BY EXTRACTING DRIED STRIPS OF CALF STOMACH WITH 5-10% NACL SOLN CONTAINING BORIC ACID FOR 5 DAYS; IMPROVED PROCESS: KEIL, US PATENT 2,339,931 (1942).

General Manufacturing Information

RENNIN IS UNIQUE ENZYME WHICH AFTER CLOTTING MILK HAS NO FURTHER RAPID OR EXTENSIVE ACTION ON THE CURD. IT...ACTS AS PROTEASE, SPLITTING PEPTIDE BONDS IN ONE PARTICULAR CASEIN FRACTION.

IN AN INVESTIGATION WITH EIGHT DIFFERENT PROTEASES...RENNIN & PEPSIN PRODUCED LARGEST AMT OF CURD AFTER 15 MINUTES & NO LOSS OF YIELD AFTER 60 MIN IN CONTACT WITH THE WHEY... RENNIN GAVE THE FIRMEST CURD...

IT HAS POWER OF COAGULATING 25,000 TIMES ITS OWN WEIGHT OF MILK.

SECRETED AS INACTIVE PRECURSOR CALLED PRORENNIN & CONVERTED IN ACID ENVIRONMENT OF /CALF/ STOMACH TO ACTIVE ENZYME.

Stability Shelf Life

Dates

Schmelz et al. AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis Nature Chemical Biology, doi: 10.1038/nchembio.145, published online 1 February 2009 http://www.nature.com/naturechemicalbiology